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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1391426 Get Quote

An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold in

Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-4-
yl)aniline, a heterocyclic building block of significant interest to researchers, medicinal

chemists, and drug development professionals. We will delve into its fundamental

physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, and

explore its strategic application in the design of targeted therapeutics, with a particular focus on

kinase inhibitors. This document serves as a practical resource, integrating established

scientific principles with field-proven methodologies to empower researchers in their pursuit of

novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-
Aniline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in

successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their

inherent ability to interact with a wide range of biological targets in a specific and high-affinity

manner. The pyrazole nucleus is a prominent member of this class.[1] Pyrazole, a five-

membered 1,2-diazole, is a core component in numerous FDA-approved drugs, including
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blockbuster kinase inhibitors used in oncology (e.g., Crizotinib, Erdafitinib) and treatments for

other conditions.[1][2]

The compound 4-(1-methyl-1H-pyrazol-4-yl)aniline combines the proven pyrazole scaffold

with an aniline moiety. This combination is particularly powerful for several reasons:

Structural Rigidity and Vectorial Projection: The pyrazole ring is a rigid, planar structure that

acts as a stable anchor. The substituents project from it in well-defined vectors, allowing for

precise positioning of pharmacophoric features within a protein's binding site.

Hydrogen Bonding Capabilities: The pyrazole ring contains nitrogen atoms that can act as

both hydrogen bond donors and acceptors. The aniline amine group provides an additional,

potent hydrogen bond donor site.

Synthetic Tractability: The aniline group is a versatile chemical handle, readily undergoing a

variety of chemical transformations (e.g., amidation, sulfonylation, diazotization), which

allows for the rapid generation of diverse chemical libraries for structure-activity relationship

(SAR) studies.

This guide will focus specifically on the N-methylated, 4,4'-substituted isomer, a key

intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Characterization
Accurate identification and characterization are the bedrock of reproducible scientific research.

The key properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline are summarized below.
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Property Value Source(s)

Molecular Formula C₁₀H₁₁N₃ [3][4][5]

Molecular Weight 173.22 g/mol [3]

Monoisotopic Mass 173.0953 g/mol [4]

CAS Number 1079178-22-5 [3]

IUPAC Name
4-(1-methyl-1H-pyrazol-4-

yl)aniline
[5]

SMILES
CN1C=C(C=N1)C2=CC=C(C=

C2)N
[4][5]

InChIKey
GZFXGMBBEHIBBH-

UHFFFAOYSA-N
[4][5]

Spectroscopic Data
For unambiguous confirmation of the compound's identity and purity, a combination of

spectroscopic methods is essential. While specific spectra are dependent on experimental

conditions, the expected signatures are:

¹H NMR: Proton NMR is crucial for confirming the substitution pattern. Key expected signals

would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons,

and a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene

ring.

¹³C NMR: Carbon NMR will show the expected number of unique carbon environments,

confirming the overall molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

calculated monoisotopic mass. The primary ion observed in ESI+ mode would be the [M+H]⁺

adduct at m/z 174.1026.[4]

Synthesis and Purification
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The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline is typically achieved through a multi-step

sequence, often culminating in the reduction of a nitro-aromatic precursor. This approach is

favored due to the wide availability of starting materials and the high efficiency of the final

reduction step.

Synthetic Workflow
A common and reliable synthetic route involves a Suzuki coupling followed by nitro group

reduction.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Suzuki Coupling
(Pd catalyst, base, solvent)

1-bromo-4-nitrobenzene

4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene

 C-C bond formation 

Reduction
(e.g., H₂, Pd/C or SnCl₂/HCl)

 NO₂ → NH₂ 

4-(1-methyl-1H-pyrazol-4-yl)aniline

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(1-methyl-1H-pyrazol-4-yl)aniline.
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Detailed Experimental Protocol: Synthesis via Nitro
Reduction
This protocol describes the reduction of the nitro intermediate, which is a common final step. A

similar procedure is used for the synthesis of the parent compound 4-(1H-pyrazol-4-yl)aniline.

[6]

Objective: To synthesize 4-(1-methyl-1H-pyrazol-4-yl)aniline from 4-(1-methyl-1H-pyrazol-4-

yl)-1-nitrobenzene.

Materials:

4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene

Methanol (MeOH) / Dichloromethane (DCM) solvent mixture

10% Palladium on Carbon (Pd/C), wet

Hydrogen (H₂) gas balloon or hydrogenation apparatus

Diatomaceous earth (Celite®)

Procedure:

Suspend the starting material, 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene, in a suitable

solvent mixture such as MeOH/DCM.

Carefully add the 10% Pd/C catalyst to the suspension. The amount is typically 5-10% by

weight relative to the starting material.

Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with hydrogen

gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere

replaced by hydrogen.

Stir the reaction mixture vigorously at room temperature under a positive pressure of

hydrogen (a balloon is sufficient for small-scale reactions).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely

consumed.

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to

remove the Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with

care; filtering while wet prevents ignition.

Wash the filter cake with additional solvent (MeOH or DCM) to recover all the product.

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

If necessary, purify the product further by silica gel column chromatography to obtain 4-(1-
methyl-1H-pyrazol-4-yl)aniline as a solid.

Trustworthiness: This protocol is self-validating. The progress is monitored by LC-MS, ensuring

the reaction goes to completion. The final product's identity and purity must be confirmed by ¹H

NMR and MS analysis, comparing the results to established data.

Applications in Drug Discovery: A Case Study in
CDK2 Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a valuable building block for creating

potent and selective kinase inhibitors. Kinases are critical enzymes that regulate a vast number

of cellular processes, and their dysregulation is a hallmark of cancer.

A prime example of this scaffold's utility is in the development of Cyclin-Dependent Kinase 2

(CDK2) inhibitors.[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell

cycle arrest and apoptosis in cancer cells.

Role in Kinase Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety often serves as the "hinge-binding" element

of a kinase inhibitor. The ATP-binding pocket of most kinases has a "hinge region" that forms

key hydrogen bonds with the adenine base of ATP. An effective inhibitor must mimic this

interaction.
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Caption: Interaction of the scaffold with the CDK2 kinase hinge region.

The aniline NH₂ group and a pyrazole nitrogen atom can form critical hydrogen bonds with the

backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket. The

rest of the inhibitor molecule can then be elaborated to occupy other regions of the binding site

to enhance potency and selectivity. Researchers have successfully used this scaffold to design

CDK2 inhibitors with single-digit nanomolar potency by replacing a phenylsulfonamide moiety

with pyrazole-derived groups.[2]

Experimental Protocols for Biological Evaluation
To assess the efficacy of a potential drug candidate derived from this scaffold, a robust

biological assay is required.

Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
This protocol provides a framework for measuring the potency (IC₅₀) of a compound against

the CDK2 enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of the

CDK2/Cyclin E enzyme by 50%.

Materials:
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Recombinant human CDK2/Cyclin E enzyme

Kinase substrate (e.g., Histone H1)

Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent equivalent

Test compound (inhibitor) dissolved in DMSO

Kinase reaction buffer

Phosphocellulose paper and wash buffers (for radiolabel assay)

Scintillation counter or fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration might be 10 mM, diluted down to the nanomolar range.

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone

H1), and the CDK2/Cyclin E enzyme.

Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include "no

inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for

background.

Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

Causality Note: The ATP concentration should be near its Km value for the enzyme to ensure

competitive inhibitors can be accurately assessed.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g.,

30 minutes) during which the enzyme phosphorylates the substrate.

Reaction Termination: Stop the reaction by adding a strong acid or chelating agent (e.g.,

EDTA).

Signal Detection:
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Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash extensively to

remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing

phosphorylated substrate) on the paper using a scintillation counter.

Fluorescence-based: Use a commercially available kit that measures ATP consumption or

ADP production via a coupled enzymatic reaction that produces a fluorescent signal. Read

the plate on a fluorescence reader.

Data Analysis: Plot the remaining enzyme activity against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion
4-(1-methyl-1H-pyrazol-4-yl)aniline is more than just a chemical reagent; it is a strategically

designed building block that leverages the privileged nature of the pyrazole scaffold. Its

combination of structural rigidity, defined hydrogen bonding vectors, and synthetic versatility

makes it an exceptionally valuable tool for medicinal chemists. As demonstrated by its

successful incorporation into potent kinase inhibitors, this compound provides a robust starting

point for developing targeted therapies. Continued exploration of derivatives built upon this

core will undoubtedly fuel the discovery of novel drug candidates for cancer and other

diseases.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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